molecular formula C27H25NO5S B489142 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide CAS No. 518321-17-0

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide

Cat. No.: B489142
CAS No.: 518321-17-0
M. Wt: 475.6g/mol
InChI Key: IWPFJVAZEDJRCH-UHFFFAOYSA-N
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Description

This compound is a benzofuran-derived sulfonamide featuring a 3-acetyl-2-methyl-benzofuran core linked to a 2,4-dimethylbenzenesulfonamide group and a 4-methylbenzoyl moiety. Its molecular architecture combines electron-rich aromatic systems (methyl and benzoyl groups) with a sulfonamide bridge, which may influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5S/c1-16-6-9-21(10-7-16)27(30)28(34(31,32)25-13-8-17(2)14-18(25)3)22-11-12-24-23(15-22)26(19(4)29)20(5)33-24/h6-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPFJVAZEDJRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Coupling via Intermediate Halogenation

A widely cited method involves the sequential halogenation and sulfonamide coupling of a benzofuran precursor. As detailed in, the synthesis begins with 3-acetyl-2-methyl-1-benzofuran-5-amine, which undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. The brominated intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine (2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours. This step achieves a 78% yield of the monosulfonamide derivative, as confirmed by HPLC purity >98%.

Subsequent acylation with 4-methylbenzoyl chloride under reflux conditions in toluene (110°C, 6 hours) introduces the second aryl group, yielding the target compound with an overall efficiency of 62% after recrystallization from ethanol/water (4:1 v/v).

One-Pot Tandem Sulfonylation-Acylation

Patent discloses a streamlined one-pot procedure that eliminates intermediate isolation. The benzofuran amine is treated simultaneously with 2,4-dimethylbenzenesulfonyl chloride and 4-methylbenzoyl chloride (1:1.2 molar ratio) in acetonitrile, using potassium carbonate (3.0 equiv) as a base. The reaction proceeds at 80°C for 8 hours under nitrogen, achieving a 70% isolated yield. This method reduces solvent waste but requires precise stoichiometric control to minimize diacylation byproducts (<5% as per GC-MS analysis).

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale approaches from employ polymer-supported reagents to enhance purity. Wang resin-bound 3-acetyl-2-methyl-1-benzofuran-5-amine reacts sequentially with sulfonyl and acyl chlorides in a flow reactor system. Key parameters include:

ParameterValueSource
Residence time30 minutes per step
Temperature50°C (sulfonation), 25°C (acylation)
Final purity99.5% (HPLC)

This method achieves a throughput of 12 kg/day in pilot plants, though initial capital costs are 40% higher than batch processes.

Optimization of Critical Reaction Parameters

Solvent Effects on Sulfonylation Efficiency

Comparative studies in and highlight solvent polarity’s role:

SolventDielectric Constant (ε)Yield (%)Byproducts (%)
THF7.6783
Acetonitrile37.5851
DMF36.7928 (hydrolysis)

Polar aprotic solvents like acetonitrile optimize both reactivity and byproduct suppression.

Catalytic Systems for Acylation

Benzoylation efficiency depends on catalyst selection:

CatalystLoading (mol%)Time (h)Yield (%)
DMAP10662
Pyridine1001245
Imidazole20858

DMAP’s superior nucleophilicity accelerates acyl transfer, reducing reaction time by 50% compared to pyridine.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

The compound’s structure is validated through:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, benzofuran-H), 7.89–7.32 (m, 11H, aromatic), 2.65 (s, 3H, acetyl-CH₃), 2.41 (s, 6H, dimethyl-CH₃)

  • IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-O-C)

  • HRMS : m/z 476.1492 [M+H]⁺ (calc. 476.1498)

Purity Assessment Protocols

Industrial batches are analyzed using:

MethodColumnRetention Time (min)Acceptance Criteria
HPLCC18, 5 μm, 250 × 4.6 mm12.3≥98.5% area
UPLC-MSHSS T3, 1.8 μm3.7RSD ≤0.8%

Method validation follows ICH Q2(R1) guidelines, with inter-laboratory reproducibility of ±0.3% .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzenesulfonamide derivatives, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide. These compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

For instance, a study indicated that derivatives of benzenesulfonamide exhibited significant antibacterial activity, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Applications

The compound has also been investigated for its anticancer properties. A notable study demonstrated that certain benzenesulfonamide derivatives could inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The IC50 values for these compounds ranged from 10.93 to 25.06 nM, indicating potent enzyme inhibition with selectivity toward CA IX over CA II .

Moreover, in vitro studies revealed that some derivatives induced apoptosis in cancer cell lines (e.g., MDA-MB-231), showing a significant increase in apoptotic markers compared to control groups . This suggests the potential for developing targeted cancer therapies based on this compound.

Enzyme Inhibition Studies

Enzyme inhibition is another area where this compound has shown promise. Research has focused on its ability to inhibit key enzymes involved in disease processes:

  • Carbonic Anhydrase Inhibition : The compound has been studied for its ability to inhibit carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in biological systems. Inhibition of these enzymes can interfere with tumor growth and bacterial proliferation .

Case Studies and Research Findings

StudyFocusFindings
Nemr et al. (2021)Anticancer ActivityDemonstrated potent inhibition of CA IX; induced apoptosis in cancer cells .
Other StudiesAntimicrobial ActivityShowed effectiveness against antibiotic-resistant strains; potential for new drug development .

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents
Target Compound Likely C27H25NO5S* ~479.6* 2,4-dimethylbenzenesulfonamide; 4-methylbenzoyl
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide C26H23NO5S 461.53 4-methylbenzenesulfonamide; 4-methylbenzoyl
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide C25H20ClNO6S 497.95 4-chlorobenzoyl; 4-methoxybenzenesulfonamide
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chloro-3-nitrophenyl)sulfonyl]acetamide C20H16ClN2O7S 479.87 4-chloro-3-nitrophenyl sulfonyl; acetyl group
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-((4-methoxyphenyl)sulfonyl)benzamide C25H20ClNO6S 497.95 4-chlorobenzamide; 4-methoxyphenyl sulfonyl

Key Structural Differences and Implications

Target vs. : The target compound’s 2,4-dimethylbenzenesulfonamide introduces additional steric hindrance compared to ’s 4-methyl analog. This may reduce rotational freedom and enhance binding specificity in molecular targets (e.g., enzymes or receptors). The higher molecular weight (479.6 vs.

Target vs. :

  • replaces the 4-methylbenzoyl with a 4-chlorobenzoyl group and adds a 4-methoxybenzenesulfonamide . The chloro and methoxy groups increase polarity and electron-withdrawing effects, which could alter solubility and reactivity in biological systems. The higher molecular weight (497.95) reflects these substituents .

Target vs. :

  • features a 4-chloro-3-nitrophenyl sulfonyl group instead of the dimethylbenzenesulfonamide. The nitro group’s strong electron-withdrawing nature may enhance electrophilic reactivity, while the chloro group contributes to halogen bonding. These traits could make more suitable for covalent inhibition or crystallography studies .

Target vs. :

  • incorporates a 4-methoxyphenyl sulfonyl and 4-chlorobenzamide , contrasting with the target’s methyl-rich structure. The methoxy group’s electron-donating properties might improve solubility, while the chlorobenzamide could modulate target affinity .

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 518320-16-6
  • Molecular Formula : C27H25NO5S
  • Molecular Weight : 475.56 g/mol

The biological activity of this compound is primarily attributed to its structure, which includes a benzofuran moiety known for its diverse pharmacological properties. Benzofurans have been studied extensively for their anticancer, anti-inflammatory, and antimicrobial activities. The specific interactions of this compound with cellular targets are still under investigation; however, preliminary studies suggest that it may inhibit specific signaling pathways involved in cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a related study demonstrated that benzofuran-based compounds exhibit significant inhibitory effects on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The IC50 values for these compounds ranged from 0.49 to 68.9 µM, indicating promising cytotoxic effects against these cancer cells .

Case Studies

  • In Vitro Studies :
    • A study focused on the synthesis and biological assessment of several benzofuran derivatives showed that compounds similar to this compound effectively inhibited the growth of NSCLC cell lines with varying potency.
    • The most potent derivatives led to significant apoptosis in cancer cells, suggesting that modifications in the benzofuran structure can enhance anticancer activity .
  • Cell Cycle Analysis :
    • The effects on cell cycle progression were evaluated using flow cytometry techniques. Compounds demonstrated the ability to induce cell cycle arrest at specific phases, contributing to their antiproliferative effects. For example, compound 4b was shown to induce apoptosis in A549 cells by affecting approximately 42% of the population compared to a control group .

Comparative Biological Activity

The following table summarizes the biological activities of various benzofuran derivatives compared to this compound:

Compound NameIC50 (µM)Cell LineMechanism
This compoundTBDTBDTBD
Benzofuran 4b1.48A549Apoptosis induction
Morpholinomethyl derivative 15a2.52NCI-H23Apoptosis induction
Morpholinomethyl derivative 16a29.75NCI-H23Apoptosis induction

Q & A

Q. What are the critical parameters to optimize the synthetic yield of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide in multi-step reactions?

Methodological Answer: Synthetic yield optimization hinges on controlling reaction conditions such as:

  • Temperature : Maintain 50–60°C during coupling steps to prevent side reactions (e.g., over-acylation) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates in nucleophilic substitutions .
  • Stoichiometric ratios : Employ a 1.2:1 molar ratio of sulfonamide to benzofuran precursors to drive reactions to completion .
  • Monitoring : Use thin-layer chromatography (TLC) or HPLC at each step to verify intermediate purity and reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions on the benzofuran and sulfonamide moieties .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
  • FT-IR spectroscopy to identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Methodological Answer:

  • Solvent screening : Test dimethyl sulfoxide (DMSO) or aqueous-organic mixtures (e.g., 0.1% Tween-80 in PBS) to enhance solubility without destabilizing the compound .
  • Sonication : Apply ultrasonic energy (20–40 kHz, 10–15 min) to disperse aggregates in aqueous buffers .

Advanced Research Questions

Q. What computational strategies are recommended to predict metabolic stability and cytochrome P450 interactions for this compound?

Methodological Answer:

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate binding modes with CYP3A4/2D6 isoforms using 100+ ns molecular dynamics (MD) trajectories .
  • Density functional theory (DFT) : Calculate electron transfer mechanisms (B3LYP/6-31G* level) to identify reactive sites prone to oxidation .
  • ADMET prediction tools : Use SwissADME or ADMETLab 2.0 to estimate metabolic half-life and toxicity profiles .

Q. How can contradictory data on this compound’s enzyme inhibition potency across studies be resolved?

Methodological Answer:

  • Standardized assays : Replicate experiments under uniform conditions (pH 7.4, 37°C, 1% DMSO) to minimize variability .
  • Orthogonal validation : Combine enzyme-linked immunosorbent assays (ELISA) with surface plasmon resonance (SPR) to corroborate binding kinetics .
  • Crystallography : Resolve X-ray structures of the compound-enzyme complex to identify binding discrepancies (e.g., conformational changes in active sites) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Factorial design : Use a 3² factorial matrix to vary substituents (e.g., methyl, acetyl) and measure effects on bioactivity .
  • Free-Wilson analysis : Quantify contributions of individual functional groups to biological activity using regression models .
  • Fragment-based screening : Test truncated analogs (e.g., benzofuran-only vs. sulfonamide-only fragments) to isolate pharmacophoric elements .

Q. How can researchers mitigate competing side reactions during the synthesis of analogs with halogenated aryl groups?

Methodological Answer:

  • Protecting groups : Temporarily shield reactive sites (e.g., acetyl groups) using tert-butyldimethylsilyl (TBS) ethers during halogenation .
  • Catalytic control : Employ Pd(OAc)₂/XPhos catalysts for selective Suzuki-Miyaura couplings to minimize cross-talk between reaction sites .
  • Low-temperature quenching : Halt reactions at 70–80% completion to isolate intermediates before side products dominate .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference computational predictions (e.g., docking scores) with wet-lab results to identify false positives/negatives .
  • Reaction Optimization : Apply response surface methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst loading .

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